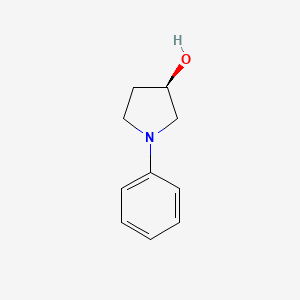

(R)-1-Phenylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(3R)-1-phenylpyrrolidin-3-ol |

InChI |

InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-/m1/s1 |

InChI Key |

CFOXGLLEGVOLKT-SNVBAGLBSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC1O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for R 1 Phenylpyrrolidin 3 Ol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

Achieving high levels of stereocontrol in the synthesis of (R)-1-Phenylpyrrolidin-3-ol is paramount. Modern synthetic chemistry offers several powerful platforms to achieve this, primarily centered on the asymmetric formation of the pyrrolidine (B122466) ring or the enantioselective functionalization of a prochiral precursor. These approaches can be broadly categorized into catalytic asymmetric methods, which use a small amount of a chiral catalyst to induce stereoselectivity, and chiral auxiliary-mediated methods, where a stoichiometric chiral unit guides the stereochemical outcome.

Catalytic asymmetric synthesis represents one of the most efficient and atom-economical strategies for preparing enantiomerically pure compounds. This approach relies on a chiral catalyst to create a chiral environment, influencing the transition state of a reaction to favor the formation of one enantiomer over the other. For the synthesis of this compound, these methods often target either the asymmetric construction of the heterocyclic ring itself or the enantioselective reduction of a prochiral precursor like 1-Phenylpyrrolidin-3-one.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. This field has expanded rapidly, offering mild and environmentally benign alternatives to metal-based catalysts. A notable strategy for synthesizing chiral 3-hydroxypyrrolidines involves a hybrid photoenzymatic approach. This one-pot cascade process combines photochemical C-H activation with stereoselective biocatalysis. rsc.org

The process commences with the regioselective photooxyfunctionalization of an N-protected pyrrolidine to generate the corresponding 3-pyrrolidinone (B1296849) in situ. This prochiral ketone then undergoes a highly stereoselective reduction catalyzed by an enzyme, specifically a keto reductase (KRED). acs.org By selecting the appropriate KRED, either the (R) or (S) enantiomer of the resulting alcohol can be obtained with exceptional enantiomeric excess. For instance, using a KRED from Leifsonia sp. ((S)-selective) or Codexis KRED-NAH-101 ((R)-selective) allows for precise control over the stereochemistry of the hydroxyl group. acs.org This method demonstrates a mild and highly effective workflow starting from simple, unfunctionalized precursors. rsc.org

| Entry | Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | N-Boc-pyrrolidin-3-one | Codexis KRED-NAH-101 | (R)-N-Boc-3-hydroxypyrrolidine | >90 | >99 |

| 2 | N-Boc-pyrrolidin-3-one | LsKRED | (S)-N-Boc-3-hydroxypyrrolidine | >90 | >99 |

This table presents representative data from a photoenzymatic cascade for the synthesis of chiral N-Boc-3-hydroxypyrrolidines. Data sourced from Höhne et al. acs.org

Transition metal catalysis is a cornerstone of asymmetric synthesis, offering a vast array of transformations with high efficiency and selectivity. A primary route to this compound using this approach is the asymmetric hydrogenation of the prochiral ketone, 1-Phenylpyrrolidin-3-one. Pioneering work by Noyori and Ikariya established that ruthenium complexes bearing chiral diphosphine and diamine ligands are exceptionally effective catalysts for the reduction of ketones. matthey.comsemanticscholar.org

These catalyst systems operate via transfer hydrogenation (using a hydrogen source like formic acid/triethylamine) or direct hydrogenation (using H₂ gas). The mechanism involves a "bifunctional" catalyst where both the metal center and the ligand participate in the hydrogen transfer, creating a highly organized transition state that dictates the stereochemical outcome. semanticscholar.org This method is known for its high turnover numbers and excellent enantioselectivities across a broad range of ketone substrates. matthey.com The synthesis of this compound can be achieved with high enantiopurity by selecting the appropriate chirality of the catalyst ligands.

| Entry | Catalyst System | Hydrogen Source | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Ru(II)-((R,R)-TsDPEN) | HCOOH/NEt₃ | This compound | High | >98 |

| 2 | Ru(II)-((S,S)-TsDPEN) | HCOOH/NEt₃ | (S)-1-Phenylpyrrolidin-3-ol | High | >98 |

This table illustrates the expected outcomes for the asymmetric transfer hydrogenation of 1-Phenylpyrrolidin-3-one based on established performance of Noyori-type catalysts.

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed, yielding the enantiomerically enriched product. This stoichiometric approach offers predictability and high diastereoselectivity, making it a robust and reliable strategy.

Well-established chiral auxiliaries, such as those derived from amino alcohols (e.g., pseudoephedrine) or chiral hydrazines (e.g., Enders' SAMP/RAMP), are widely used in asymmetric synthesis. For the synthesis of chiral pyrrolidines, the Enders chiral hydrazone method provides a powerful tool for the asymmetric α-alkylation of ketones.

In this approach, a prochiral N-protected pyrrolidin-3-one is first converted into its corresponding chiral SAMP or RAMP hydrazone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate, which is sterically shielded on one face by the auxiliary. Subsequent reaction with an electrophile proceeds from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. The final steps involve the cleavage of the hydrazone auxiliary to regenerate the ketone (now chiral) and subsequent reduction to the desired 3-hydroxypyrrolidine. This method allows for the precise installation of substituents at the C2 or C4 positions relative to the carbonyl group.

While established auxiliaries are highly effective, research continues into the development of new systems with improved efficiency, easier removal, or better recyclability. The core principle involves designing a chiral scaffold that can be temporarily attached to a substrate, exert maximum stereocontrol over a desired transformation, and then be cleaved under mild conditions without affecting the newly formed stereocenter.

In the context of pyrrolidine synthesis, this could involve designing novel chiral N-acyl groups or other directing groups that facilitate diastereoselective cyclization reactions. For example, a chiral auxiliary attached to the nitrogen atom of an acyclic precursor could influence the stereochemical course of an intramolecular Michael addition or an intramolecular Heck reaction to form the pyrrolidine ring. The development of such systems focuses on creating a well-defined, rigid transition state to ensure high levels of stereochemical communication between the auxiliary and the reacting centers.

Enzymatic and Microbial Transformation for Chiral Induction

Biocatalysis offers a powerful and environmentally benign route to chiral compounds, including the stereoisomers of 1-Phenylpyrrolidin-3-ol. These methods leverage the high stereoselectivity of enzymes and microbial whole-cell systems to resolve racemic mixtures or to introduce chirality into achiral precursors.

Microbial hydroxylation is a valuable technique for the stereoselective introduction of a hydroxyl group onto a prochiral substrate. In the context of pyrrolidine synthesis, specific fungal strains have been identified for their ability to perform this transformation with notable selectivity. An effective preparative method for optically active 3-pyrrolidinol (B147423) derivatives utilizes this biological transformation. nih.govconsensus.app For instance, the fungus Aspergillus sp. NBRC 109513 has been shown to hydroxylate 1-benzoylpyrrolidine, a related precursor, to produce (S)-1-benzoyl-3-pyrrolidinol with a 66% enantiomeric excess (ee). nih.gov This biotransformation demonstrates the potential of whole-cell systems to create the chiral hydroxyl center, which is a key feature of the target molecule.

| Microbial System | Substrate | Product | Enantiomeric Excess (ee) |

| Aspergillus sp. NBRC 109513 | 1-Benzoylpyrrolidine | (S)-1-Benzoyl-3-pyrrolidinol | 66% |

This table summarizes the results of microbial hydroxylation for the synthesis of a chiral pyrrolidinol precursor.

Enzymatic kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This method relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer at a much faster rate than the other. For the synthesis of enantiopure 3-pyrrolidinol derivatives, lipases are commonly employed for stereoselective esterification. A notable example involves the kinetic resolution of racemic 1-benzoyl-3-pyrrolidinol using Amano PS-IM lipase. nih.gov This enzymatic process selectively esterifies one enantiomer, leaving the other unreacted and in high optical purity. This method successfully yields optically active 1-benzoyl-3-pyrrolidinol with an enantiomeric excess greater than 99%. nih.gov The resulting enantiopure precursor can then be chemically converted to the desired (R)- or (S)-3-pyrrolidinol derivatives. nih.gov

| Enzyme | Substrate | Process | Result |

| Amano PS-IM Lipase | Racemic 1-Benzoyl-3-pyrrolidinol | Kinetic Resolution via Esterification | Optically active 1-Benzoyl-3-pyrrolidinol (>99% ee) |

This table details the outcome of stereoselective enzymatic esterification for the resolution of a pyrrolidinol intermediate.

Diastereoselective Synthesis Pathways

Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with multiple chiral centers. In the synthesis of substituted pyrrolidines, controlling the relative stereochemistry of newly formed stereocenters is crucial. One example of achieving diastereoselectivity is in the synthesis of a succinimide (B58015) derivative, which involves creating two chiral centers. In a specific reaction, the final product consisted of four stereoisomers, with a clear preference for one diastereomer over the other, resulting in a 3:1 diastereomeric ratio (dr). mdpi.com This level of selectivity, while not complete, demonstrates a pathway where the formation of one relative stereochemical arrangement is favored.

| Reaction Type | Product Class | Number of Stereoisomers | Diastereomeric Ratio (dr) |

| Michael Addition | Substituted Succinimide | 4 | 3:1 |

This table illustrates an example of diastereoselectivity in the synthesis of a complex pyrrolidine-related structure. mdpi.com

Classical and Contemporary Synthetic Strategies

Beyond biocatalytic methods, the construction of the pyrrolidine ring itself is a fundamental aspect of synthesizing this compound. Classical and modern organic synthesis provides robust methods for forming this five-membered heterocycle.

The 1,3-dipolar cycloaddition is a powerful and highly versatile reaction for constructing five-membered heterocyclic rings, including the pyrrolidine core. nih.govwikipedia.org This reaction typically involves the in-situ generation of an azomethine ylide (the 1,3-dipole) which then reacts with a dipolarophile (usually an alkene or alkyne) to form the pyrrolidine ring. wikipedia.orgmdpi.com This method is valued for its high degree of regio- and stereoselectivity, making it a cornerstone in the synthesis of complex, substituted pyrrolidines. wikipedia.orgrsc.org The reaction can be performed under various conditions, including thermal initiation, and often proceeds with excellent diastereoselectivity. nih.govmdpi.com For example, the three-component 1,3-dipolar cycloaddition of isatin-derived azomethine ylides with various dipolarophiles in ethanol (B145695) has been shown to produce complex N-fused pyrrolidinyl spirooxindoles in high yields and with excellent diastereoselectivities, often greater than 20:1 dr. mdpi.com

| Solvent | Temperature | Diastereomeric Ratio (dr) | Yield Range |

| Ethanol | Room Temperature | >20:1 | 76-95% |

This table summarizes the optimized conditions for a 1,3-dipolar cycloaddition reaction yielding highly functionalized pyrrolidine derivatives. mdpi.com

Intramolecular cyclization represents a direct and efficient strategy for forming the pyrrolidine ring from a linear precursor. This approach involves a molecule containing both a nucleophilic group (typically an amine) and an electrophilic center, which react with each other to form the cyclic structure. Various methods exist, including the cyclization of an amine onto a carboxylic acid derivative or a radical cyclization onto an alkene. researchgate.net Another specific example is an iodoamidation reaction, where a homoallylic amine is treated with an iodine source to induce an intramolecular cyclization, affording a functionalized iodo-pyrrolidine in good yield. bham.ac.uk These methods are advantageous as they can rapidly build the core heterocyclic scaffold from readily available starting materials.

Intramolecular Cyclization Reactions

Base-Induced aza-Michael Reactions

Base-induced intramolecular aza-Michael additions represent a powerful strategy for the stereoselective synthesis of pyrrolidines. This reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl or nitrile moiety within the same molecule. The stereochemical outcome of the cyclization can often be controlled by the existing chirality in the substrate or by the use of chiral catalysts.

An example of this approach is the enantioselective synthesis of fluorinated indolizidinone derivatives, where a key step involves an intramolecular aza-Michael reaction. nih.gov In this process, a conjugated amide bearing a pendant α,β-unsaturated ketone moiety undergoes cyclization. The reaction is catalyzed by a chiral phosphoric acid, such as (S)-TRIP-derived phosphoric acid, which facilitates the protonation and activation of the enone system, leading to a highly enantioselective ring closure. nih.gov The mechanism involves the formation of a chiral ion pair between the catalyst and the substrate, which directs the nucleophilic attack of the amine from a specific face, thereby establishing the stereocenter. While this specific example leads to a bicyclic system, the underlying principle of the catalyzed intramolecular aza-Michael reaction is directly applicable to the synthesis of substituted pyrrolidines.

The choice of base and reaction conditions is critical in these cyclizations. In many instances, the amine substrate itself is basic enough to promote the reaction, particularly when the Michael acceptor is highly activated. In other cases, external bases are required to deprotonate the amine nucleophile, increasing its reactivity. The stereoselectivity of these reactions is a key focus, aiming to produce single enantiomers of the desired pyrrolidine derivatives. nih.govrsc.org

Lactamization Strategies

Lactamization, the formation of a cyclic amide (lactam), followed by reduction, is a common and effective pathway for synthesizing pyrrolidine rings. This strategy often begins with the formation of a γ-amino acid or a related precursor, which then undergoes intramolecular cyclization to form a pyrrolidin-2-one (a γ-lactam). Subsequent reduction of the lactam carbonyl group yields the desired pyrrolidine.

One approach involves a multicomponent reaction of amines, aldehydes, and pyruvate (B1213749) derivatives to efficiently prepare highly functionalized γ-lactam substrates. nih.gov The proposed mechanism for this reaction starts with the formation of imine and enamine species through a double condensation. This is followed by an acid-promoted Mannich reaction and a final intramolecular cyclization between the amine and ester groups to yield the γ-lactam. nih.gov

Another synthetic route utilizes the alkylation of a pre-existing lactam. For instance, 4-phenylpyrrolidin-2-one can be alkylated with ethyl chloroacetate (B1199739) in the presence of a base like sodium hydride to yield ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate. semanticscholar.orgnih.gov This intermediate can then undergo further transformations. The lactam itself can be synthesized through various methods, including the cyclization of suitable acyclic precursors. mdpi.com The reduction of the lactam to the corresponding pyrrolidine is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

| Starting Material | Key Reagents | Intermediate | Product | Yield |

| 4-Phenylpyrrolidin-2-one | 1. NaH, Ethyl chloroacetate2. KOH (hydrolysis)3. N,N-hydroxysuccinimide, N,N-diisopropylcarbodiimide | 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate (after reaction with taurine) | 98% (alkylation), 87% (hydrolysis), 94% (esterification), 94% (final step) nih.gov |

| Aromatic amines, Aldehydes, Pyruvate derivatives | BINOL derived phosphoric acid | 3-amino 1,5-dihydro-2H-pyrrol-2-ones | Substituted γ-lactams | Good to excellent yields nih.gov |

This table presents data on the synthesis of lactam intermediates which can be further processed to obtain pyrrolidine derivatives.

Multi-step Linear Synthetic Routes from Readily Available Precursors

Multi-step linear syntheses are fundamental for producing complex molecules like this compound from simple, commercially available starting materials. These routes often leverage the "chiral pool," using naturally occurring chiral molecules like amino acids as precursors to ensure the correct stereochemistry in the final product.

A prevalent strategy for synthesizing pyrrolidine-containing compounds begins with chiral precursors such as proline or 4-hydroxyproline. mdpi.comnih.gov For example, (S)-prolinol, which is readily obtained by the reduction of L-proline with reagents like LiAlH₄, serves as a versatile starting material for a wide array of pyrrolidine derivatives. nih.gov

Another established multi-step approach involves starting with chiral 1,2,4-butanetriol. This precursor can be converted into an N-substituted-3-hydroxypyrrolidine. The synthesis involves transforming the triol into a 4-halo-3-hydroxybutyrate, followed by reduction to the corresponding 4-halo-3-hydroxybutanol. The primary alcohol group is then selectively converted to a good leaving group, which allows for cyclization upon reaction with an amine, such as benzylamine, to furnish the chiral N-substituted-3-hydroxypyrrolidine. google.com

A different linear synthesis was devised to produce 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives, where the core pyrrolidine structure was assembled from simple starting materials in a versatile route. nih.gov Similarly, the synthesis of 4-phenylpyrrolidone derivatives has been achieved by reacting 4-phenylpyrrolidone-2 with ethyl bromoacetate, followed by hydrolysis to the corresponding acetic acid, and subsequent coupling with various amines. researchgate.net These linear sequences, while sometimes lengthy, offer the advantage of building molecular complexity in a controlled, step-wise manner. syrris.jp

| Precursor | Key Transformation Steps | Final Product Class |

| L-Proline | Reduction (e.g., with LiAlH₄) | (S)-Prolinol, a precursor for various pyrrolidine drugs nih.gov |

| Chiral 1,2,4-Butanetriol | Conversion to 4-halo-3-hydroxybutanol, activation of primary alcohol, cyclization with amine | Chiral N-substituted-3-hydroxypyrrolidine google.com |

| 4-Phenylpyrrolidone-2 | Alkylation with ethyl bromoacetate, hydrolysis, amide coupling | (2-oxo-4-phenylpyrrolidin-1-yl)acetamides researchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a crucial aspect of chemical synthesis, aiming to maximize product yield, minimize reaction times, and ensure high purity and selectivity. This process typically involves systematically varying parameters such as catalysts, solvents, temperature, and the nature and stoichiometry of reagents.

A clear example of reaction optimization is demonstrated in the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, which involves a one-pot N-allylation and intramolecular Heck reaction. nih.gov The researchers systematically screened various reaction parameters to find the optimal conditions for the Heck cyclization step.

The optimization process involved:

Screening of Palladium Catalysts: Different palladium sources were tested, including Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.

Evaluation of Ligands: A variety of phosphine (B1218219) ligands such as PPh₃, P(o-tol)₃, and dppm were examined to determine their effect on the reaction efficiency.

Testing of Bases: Several inorganic and organic bases were used, including K₂CO₃, Na₂CO₃, Cs₂CO₃, and Et₃N. A control reaction without a base was also performed.

Solvent Effects: The reaction was carried out in different solvents to assess their impact on the yield.

The results of this systematic study are summarized in the table below, which illustrates how changing individual components of the reaction mixture affects the yield of the desired product.

| Entry | Pd Catalyst (10 mol %) | Ligand (20 mol %) | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | MeCN | 105 | 3 | 71 |

| 2 | PdCl₂ | PPh₃ | K₂CO₃ | MeCN | 105 | 3 | 65 |

| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | MeCN | 105 | 3 | 58 |

| 4 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | MeCN | 105 | 3 | 75 |

| 5 | Pd(OAc)₂ | dppm | K₂CO₃ | MeCN | 105 | 3 | 45 |

| 6 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 105 | 3 | 62 |

| 7 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | MeCN | 105 | 3 | 78 |

| 12 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | MeCN | 105 | 3 | 68 |

| 13 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | MeCN | 105 | 3 | 55 |

| 14 | Pd(OAc)₂ | PPh₃ | Et₃N | MeCN | 105 | 3 | 25 |

| 15 | Pd(OAc)₂ | PPh₃ | None | MeCN | 105 | 3 | 10 |

Data adapted from a study on the optimization of an intramolecular Heck reaction. nih.gov Entry 7 represents the optimized conditions when an additional equivalent of NaOAc was included.

This systematic approach led to the identification of the optimal conditions: 10 mol % of Pd(OAc)₂, 20 mol % of PPh₃, 2 equivalents of K₂CO₃, and 1 equivalent of NaOAc in MeCN at 105 °C for 3 hours, which provided the product in 78% yield. nih.gov Such optimization studies are essential for developing efficient, scalable, and cost-effective synthetic routes for valuable chemical compounds.

Stereochemical Characterization and Properties of R 1 Phenylpyrrolidin 3 Ol

Absolute Configuration Determination and Assignment

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms. For (R)-1-Phenylpyrrolidin-3-ol, the "(R)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, where 'R' comes from the Latin rectus for right. wikipedia.org The unequivocal experimental determination of this arrangement is most reliably achieved through single-crystal X-ray crystallography. wikipedia.orgnih.gov This technique provides a detailed three-dimensional map of the atomic positions within the crystal lattice, allowing for the direct assignment of the R or S configuration. wikipedia.org Enantiomerically pure chiral compounds crystallize in one of the 65 Sohncke (chiral) space groups. wikipedia.org

Alternative methods are often employed to confirm or assign the absolute configuration. One common approach involves comparing the measured optical rotation of a sample to literature values for a known standard. Furthermore, advanced spectroscopic techniques can be utilized. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral derivatizing agent (CDA), can be used to convert the enantiomers into diastereomers, which exhibit distinct NMR spectra. stackexchange.comfrontiersin.org Vibrational circular dichroism (VCD) is another powerful technique that compares experimental spectra to those calculated for a known configuration. stackexchange.com

| Method | Principle | Application |

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms. mdpi.com | Provides unambiguous determination of the absolute spatial arrangement. nih.gov |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. | Comparison of the specific rotation sign (+ or -) with known standards. wikipedia.org |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals from enantiomers. frontiersin.org | Allows for differentiation and assignment of configuration in solution. stackexchange.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. stackexchange.com | Matches experimental spectra to computationally predicted spectra of a specific enantiomer. stackexchange.com |

Analysis of Diastereomeric and Enantiomeric Purity

The assessment of enantiomeric purity is critical in the study and application of chiral compounds. It ensures that a sample predominantly consists of the desired enantiomer, in this case, this compound, and quantifies the presence of its mirror image, the (S)-enantiomer. Among the various analytical techniques available, chiral High-Performance Liquid Chromatography (HPLC) stands out as one of the most effective and widely used methods for separating and quantifying enantiomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful analytical method used to separate enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times as they pass through the chromatography column. researchgate.net

For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs are particularly effective. Columns such as the Daicel Chiralpak AD, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), have demonstrated successful separation of such compounds. mdpi.com The separation is typically achieved using a mobile phase consisting of a mixture of a nonpolar solvent, like n-hexane, and a polar modifier, such as isopropanol (B130326). mdpi.comderpharmachemica.com The different interactions between the enantiomers and the chiral stationary phase cause one enantiomer to elute from the column faster than the other, allowing for their quantification. mdpi.com

The following table details an example of HPLC conditions used for the analysis of a chiral pyrrolidine derivative.

| Parameter | Condition |

| Column | Daicel Chiralpak AD mdpi.com |

| Mobile Phase | n-hexane / isopropanol mdpi.com |

| Flow Rate | 0.45 mL/min mdpi.com |

| Detection | UV, λmax 230 nm mdpi.com |

| Retention Time (t_R) Minor Enantiomer | ~12.9 min mdpi.com |

| Retention Time (t_R) Major Enantiomer | ~10.5 min mdpi.com |

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring of this compound is not planar. Due to the sp³ hybridization of its carbon atoms, the ring adopts puckered conformations to minimize steric and torsional strain. unipa.it The ring is flexible and undergoes a rapid, low-energy interconversion between various conformations, a phenomenon known as pseudorotation. unipa.it The most stable conformations are typically the "envelope" (or "endo/exo") and "twist" (or "half-chair") forms.

The specific conformation adopted is influenced by the nature and orientation of the substituents on the ring. The analysis of these conformational preferences is accomplished through a combination of spectroscopic methods and computational modeling.

NMR Spectroscopy: Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for conformational analysis. mdpi.com NOE measures the through-space interactions between protons, providing distance constraints that help to elucidate the predominant conformation of the molecule in solution. mdpi.com

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule. mdpi.com These calculations can identify the lowest energy (most stable) conformers and the energy barriers between them, offering a theoretical understanding of the ring's dynamic behavior.

| Conformation | Description | Method of Analysis |

| Envelope | Four atoms are coplanar, and the fifth atom is out of the plane. | NMR Spectroscopy, DFT Calculations mdpi.com |

| Twist (Half-Chair) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | NMR Spectroscopy, DFT Calculations mdpi.com |

Derivatization and Functionalization Strategies of R 1 Phenylpyrrolidin 3 Ol

Transformations at the Hydroxyl Group

The secondary hydroxyl group in (R)-1-Phenylpyrrolidin-3-ol is a prime site for functionalization, allowing for modifications that can significantly alter the molecule's properties and downstream reactivity.

The oxidation of the secondary alcohol in this compound to the corresponding ketone, (R)-1-phenylpyrrolidin-3-one, is a fundamental transformation. This reaction is typically achieved using mild oxidizing agents to avoid over-oxidation or side reactions. Common methods include the Swern oxidation and the use of Dess-Martin periodinane (DMP).

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine (B128534). This method is known for its mild conditions and high yields. wikipedia.orgorganic-chemistry.org

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a reliable and gentle method for oxidizing alcohols to ketones at room temperature and neutral pH. enamine.netwikipedia.orgorganic-chemistry.org Its high chemoselectivity makes it suitable for substrates with sensitive functional groups. wikipedia.org

| Oxidation Method | Reagents | Typical Conditions | Key Advantages |

| Swern Oxidation | 1. (COCl)₂, DMSO2. (R)-1-Phenylpyrrolidin-3-ol3. Et₃N | CH₂Cl₂, -78 °C to rt | Mild conditions, avoids heavy metals. wikipedia.orgorganic-chemistry.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Neutral pH, high yield, short reaction time. enamine.netwikipedia.org |

Nucleophilic substitution at the C-3 position typically requires the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, to facilitate a standard SN2 reaction. However, a more direct and stereospecific approach is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction allows for the direct substitution of the hydroxyl group with a variety of nucleophiles with complete inversion of stereochemistry. wikipedia.org

In the Mitsunobu reaction, the alcohol is treated with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile (H-Nu). wikipedia.orgnih.gov This process activates the hydroxyl group, which is then displaced by the nucleophile in an SN2 fashion. This method is highly effective for introducing functionalities like azides, carboxylates, and other nitrogen or oxygen-based nucleophiles.

| Reaction | Reagents | Nucleophile (H-Nu) Example | Product |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, H-Nu | Hydrazoic acid (HN₃) | (S)-3-Azido-1-phenylpyrrolidine |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, H-Nu | Benzoic acid | (S)-1-Phenylpyrrolidin-3-yl benzoate |

Esterification of the hydroxyl group can be readily achieved by reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. youtube.comlibretexts.org This is a straightforward method for introducing a wide variety of ester functionalities.

Etherification can be accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comchem-station.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.com Best results are typically obtained with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

| Reaction Type | Reagents | Example Reactant | Product Class |

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Acetyl chloride | Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH)2. Alkyl Halide | Benzyl bromide | Ether |

Modifications of the Pyrrolidine (B122466) Nitrogen Atom

While this compound already possesses an N-phenyl group, synthetic strategies often involve the use of precursors like (R)-pyrrolidin-3-ol to introduce a variety of substituents at the nitrogen atom, thereby creating a library of analogs.

The secondary amine of a precursor such as (R)-pyrrolidin-3-ol can be readily functionalized through N-alkylation or N-arylation.

N-Alkylation is commonly performed by reacting the amine with an alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for introducing N-alkyl groups.

N-Arylation reactions, such as the Buchwald-Hartwig amination, allow for the coupling of the pyrrolidine nitrogen with aryl halides or triflates. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl partner.

| Reaction | Precursor | Reagents | Product |

| N-Alkylation | (R)-Pyrrolidin-3-ol | Benzyl bromide, K₂CO₃ | (R)-1-Benzylpyrrolidin-3-ol |

| N-Arylation (Buchwald-Hartwig) | (R)-Pyrrolidin-3-ol | 4-Chlorotoluene, Pd catalyst, Base | (R)-1-(p-tolyl)pyrrolidin-3-ol |

The synthesis of N-acyl and N-sulfonyl derivatives represents another important functionalization strategy, typically starting from (R)-pyrrolidin-3-ol.

Amidation is achieved by reacting the secondary amine with an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC, EDC). This reaction forms a stable amide bond and is fundamental in the synthesis of many biologically active compounds.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base. The resulting sulfonamides are important functional groups in medicinal chemistry.

| Reaction | Precursor | Reagents | Product |

| N-Amidation | (R)-Pyrrolidin-3-ol | Benzoyl chloride, Et₃N | (R)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone |

| N-Sulfonamidation | (R)-Pyrrolidin-3-ol | Tosyl chloride, Pyridine | (R)-1-Tosylpyrrolidin-3-ol |

Functionalization of the Phenyl Ring

The phenyl group of this compound is amenable to electrophilic aromatic substitution, enabling the introduction of various substituents onto the aromatic ring. The pyrrolidino group acts as an activating group and directs incoming electrophiles to the ortho and para positions. This reactivity allows for the synthesis of a wide array of substituted analogs.

Early studies on the electrophilic substitution of N-phenylpyrrolidine have demonstrated the feasibility of nitration, halogenation, and carboxylation reactions. cia.gov These classical methods provide a foundation for the synthesis of functionalized derivatives of this compound.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents. The reaction of N-phenylpyrrolidine with nitric acid has been shown to yield nitrated products. cia.gov For this compound, this would be expected to produce a mixture of ortho- and para-nitrophenyl (B135317) derivatives.

Halogenation: Similarly, the phenyl ring can be halogenated using various reagents. Bromination of N-phenylpyrrolidine has been reported, indicating that derivatives of this compound can also be halogenated to introduce bromine or other halogen atoms onto the aromatic ring. cia.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings. wikipedia.org These reactions typically employ a Lewis acid catalyst, such as aluminum chloride, to generate a carbocation or an acylium ion, which then acts as the electrophile. wikipedia.orgkhanacademy.org The application of these methods to this compound would allow for the introduction of alkyl and acyl groups, further expanding the diversity of accessible derivatives.

| Reaction | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|

| Nitration | Nitric Acid | ortho- and para-Nitro derivatives | cia.gov |

| Bromination | Bromine | ortho- and para-Bromo derivatives | cia.gov |

| Carboxylation | Not specified | Carboxylated derivatives | cia.gov |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | Alkyl-substituted derivatives | wikipedia.org |

| Friedel-Crafts Acylation | Acyl halide or anhydride, Lewis acid (e.g., AlCl3) | Acyl-substituted derivatives | khanacademy.org |

Synthesis of Pyrrolidine-Derived Heterocycles

The transformation of the pyrrolidine ring of this compound into a pyrrolidinone (a lactam) represents a significant structural modification. This conversion typically involves the oxidation of a C-H bond adjacent to the nitrogen atom to a carbonyl group. While direct oxidation of this compound to a pyrrolidinone is not widely reported, related transformations provide insight into potential synthetic routes.

One established method for the synthesis of N-substituted pyrrolidin-2-ones involves the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures. rdd.edu.iq This approach, however, constructs the pyrrolidinone ring rather than modifying a pre-existing pyrrolidine.

More relevant to the functionalization of a pre-formed pyrrolidine ring is the direct oxidation of α-C-H bonds. Ruthenium-catalyzed oxidation of N-arylpyrrolidines has been shown to produce the corresponding lactams. acs.org This type of transformation could potentially be applied to this compound, although the presence of the hydroxyl group might require a protection strategy to avoid undesired side reactions.

| Method | Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Condensation | Primary amine, γ-Butyrolactone (GBL) | High temperature (200-300°C) | N-Substituted Pyrrolidin-2-one | rdd.edu.iq |

| Ruthenium-Catalyzed Oxidation | N-Arylpyrrolidine | Ruthenium catalyst, oxidant | N-Arylpyrrolidin-2-one | acs.org |

The synthesis of N-phenylpyrrolidine-2,5-diones, also known as N-phenylsuccinimides, is a well-established area of heterocyclic chemistry. These compounds are commonly prepared through the condensation of an aniline (B41778) with succinic anhydride or a substituted succinic anhydride. researchgate.net While this approach does not utilize this compound as a starting material, it is the most direct and widely employed method for the synthesis of the N-phenylpyrrolidine-2,5-dione core structure.

The reaction typically proceeds in two steps: the initial acylation of the aniline with the anhydride to form a maleanilic acid intermediate, followed by a cyclization step, often promoted by heating, to yield the desired pyrrolidine-2,5-dione.

| Step | Reactants | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Acylation | Aniline, Maleic Anhydride | Mild heating (50-80°C) | Maleanilic acid | |

| Cyclization | Maleanilic acid | Heating | N-Phenylpyrrolidine-2,5-dione |

The direct conversion of this compound to a pyrrolidine-2,5-dione would necessitate the oxidation of both the C3 alcohol and two of the methylene (B1212753) groups of the pyrrolidine ring (C2 and C5) to carbonyl groups. Such a transformation would be a complex oxidative process and is not a commonly reported synthetic route. Therefore, the construction of the pyrrolidine-2,5-dione ring from acyclic precursors remains the most practical approach to this class of compounds.

Compound Index

| Compound Name |

|---|

| This compound |

| N-phenylpyrrolidine |

| γ-butyrolactone |

| N-phenylpyrrolidine-2,5-dione |

| N-phenylsuccinimide |

| Succinic anhydride |

| Aniline |

| Maleic anhydride |

| Maleanilic acid |

Applications in Advanced Organic Synthesis and Precursor Design

(R)-1-Phenylpyrrolidin-3-ol as a Chiral Building Block

This compound serves as an exemplary chiral building block, providing a synthetically accessible scaffold with a defined stereocenter. The inherent chirality of this molecule allows for the transfer of stereochemical information, which is a cornerstone of asymmetric synthesis. The pyrrolidine (B122466) ring system is a prevalent feature in numerous natural products and pharmacologically active compounds, making this compound a sought-after starting material. Its utility is further enhanced by the presence of two distinct functional groups: the secondary alcohol and the tertiary amine, which can be selectively modified to generate a diverse array of derivatives. The phenyl group on the nitrogen atom also influences the steric and electronic properties of the molecule, which can be exploited in various chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules

The structural attributes of this compound make it an ideal precursor for the synthesis of more elaborate and complex organic molecules. Its rigid framework allows for predictable control over the spatial orientation of substituents, which is crucial in the construction of intricate three-dimensional structures.

One notable example is its utility in the synthesis of pyrrolidin-2-one derivatives, which form the core of various biologically active compounds. For instance, the enantioselective synthesis of Rolipram, a selective phosphodiesterase-4 inhibitor with anti-inflammatory and antidepressant properties, can be achieved through strategies that employ chiral pyrrolidine precursors. Synthetic routes often involve the asymmetric conjugate addition to an appropriate Michael acceptor, establishing the key stereocenter that is present in the this compound scaffold.

Development of Chiral Ligands and Organocatalysts

The development of novel chiral ligands and organocatalysts is a central theme in asymmetric catalysis, and this compound has proven to be a valuable platform for this purpose. The inherent chirality and the presence of a nucleophilic nitrogen and a hydroxyl group allow for its derivatization into a wide range of catalytic molecules.

Chiral Ligands for Asymmetric Catalysis:

The pyrrolidine scaffold can be readily functionalized to create bidentate or polydentate ligands for transition metal-catalyzed reactions. For example, chiral phosphine (B1218219) ligands, which are paramount in asymmetric hydrogenation and allylic alkylation reactions, can be synthesized from pyrrolidine-based precursors. These ligands create a chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds.

| Ligand Type | Asymmetric Reaction | Metal Catalyst | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Chiral Phosphine Ligands | Asymmetric Hydrogenation | Rhodium, Ruthenium | Up to >99% ee |

| Chiral Diamine Ligands | Asymmetric Transfer Hydrogenation | Ruthenium | High ee and dr |

| P,N-Ligands | Asymmetric Allylic Alkylation | Palladium | Up to >97% ee |

Organocatalysts for Stereoselective Reactions:

This compound and its derivatives have been successfully employed as organocatalysts, obviating the need for metal catalysts in certain asymmetric transformations. These catalysts often operate via enamine or iminium ion intermediates, effectively controlling the stereochemical outcome of reactions such as aldol (B89426) and Michael additions.

The following table summarizes the performance of pyrrolidine-based organocatalysts in key asymmetric reactions:

| Organocatalyst Type | Asymmetric Reaction | Substrates | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Prolinamide Derivatives | Aldol Reaction | Aldehydes and Ketones | Up to >99% ee and 99:1 dr |

| Diarylprolinol Silyl Ethers | Michael Addition | Aldehydes and Nitroolefins | Up to 95% ee |

| Pyrrolidine-based Thioureas | Aza-Michael/Aldol Domino | α-Ketoamides and α,β-Unsaturated Aldehydes | 60-96% ee and >20:1 dr |

| Squaramide-based Catalysts | [3+2] Cycloaddition | 1,3-Diazadienes and 3-Vinylindoles | Up to >99% ee and >20:1 dr |

Role in the Design of Biologically Relevant Compounds

The pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. this compound serves as a key intermediate in the synthesis of various biologically active molecules, demonstrating its importance in drug discovery and development.

Intermediate in Pharmaceutical Scaffold Synthesis

The chiral nature of this compound is crucial for the synthesis of enantiomerically pure pharmaceutical agents, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Muscarinic M3 Receptor Antagonists: This chiral building block is a key precursor in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The synthesis involves the stereospecific introduction of the diphenylacetamide moiety onto the pyrrolidine ring, with the stereochemistry of the final product being dictated by the starting this compound derivative.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Selective inhibitors of nNOS are being investigated for the treatment of neurodegenerative diseases. The pyrrolidine scaffold has been identified as a key structural element in potent and selective nNOS inhibitors. The stereochemistry of the pyrrolidine ring is critical for optimal binding to the active site of the enzyme.

Chemokine Receptor (CCR5) Antagonists: CCR5 antagonists are a class of antiretroviral drugs used in the treatment of HIV. Research has shown that 1,3,4-trisubstituted pyrrolidine derivatives can act as potent CCR5 antagonists, and the stereochemistry of the pyrrolidine core is a determining factor for their biological activity.

Neurokinin 1 (NK1) Receptor Antagonists: NK1 receptor antagonists have applications as antiemetics and are being explored for other therapeutic indications. The design of novel NK1 receptor antagonists has incorporated conformationally constrained amino acids, including those with pyrrolidine-like structures, to enhance potency and selectivity.

Precursor for Agrochemical Development

The structural motifs found in pharmaceuticals are often transferable to the design of modern agrochemicals. The pyrrolidine scaffold is present in a number of fungicides and herbicides, where it contributes to the molecule's efficacy and, in some cases, its mode of action.

Fungicides: Novel amide derivatives containing a pyrrolidine moiety have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a well-established target for fungicides. The pyrrolidine core can be modified to optimize the antifungal activity and spectrum. Furthermore, pyrrolidinyl sordaricin (B1205495) derivatives have shown moderate antifungal activity against various pathogenic fungal strains.

Herbicides: Phenylpyrrolidinone anilides have been identified as a new class of herbicides with a novel mode of action, inhibiting dihydroorotate (B8406146) dehydrogenase, an enzyme essential for pyrimidine (B1678525) biosynthesis in plants. The discovery of these compounds highlights the potential of the phenylpyrrolidine scaffold in the development of new crop protection agents with favorable environmental profiles. The mode of action of herbicides is a critical factor in managing weed resistance, and the introduction of new mechanisms is of high importance in agriculture.

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthesis of the pyrrolidine (B122466) scaffold, the core of (R)-1-Phenylpyrrolidin-3-ol, can be achieved through various synthetic transformations, with reaction mechanisms often elucidated through experimental and computational studies. One prominent method is the 1,3-dipolar cycloaddition between an azomethine ylide and an activated olefin, which is known to be a stereospecific process for creating substituted pyrrolidines. researchgate.net The mechanism involves the generation of N-metallated azomethine ylides, which then undergo cycloaddition with high diastereoselectivity. researchgate.net

Another mechanistic pathway involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols. This reaction proceeds via the activation of the hydroxyl group using orthoesters, enabling intramolecular cyclization to form the pyrrolidine ring despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen. organic-chemistry.org

Computational studies have been employed to clarify the mechanisms of more complex, multi-step syntheses. For instance, a quantum chemical study of a one-pot synthesis of pyrrolidinedione derivatives detailed the energetics of each stage. rsc.org The process begins with a Michael addition, followed by a Nef-type rearrangement (migration of an oxygen atom), and concludes with cyclization. rsc.org The energy barriers for each step, such as the deprotonated nitromethane (B149229) addition to coumarin (B35378) (21.7 kJ mol⁻¹) and the subsequent proton transfer (197.8 kJ mol⁻¹), were calculated to understand the reaction kinetics and identify rate-determining steps. rsc.org The final cyclization stage was found to have a very low energy barrier of 11.9 kJ mol⁻¹, though it requires a preceding tautomerization step with a significant barrier of 178.4 kJ mol⁻¹. rsc.org

Furthermore, novel photochemical methods have been developed, such as the photo-promoted ring contraction of pyridines with silylborane. The proposed mechanism for this transformation proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule. This method is frequently applied to pyrrolidine derivatives to understand their interactions with biological targets and to guide the design of new therapeutic agents.

In one study, various N-substituted pyrrolidine derivatives were docked into the gamma-aminobutyric acid (GABA) receptor (PDB ID: 4COF) to evaluate their potential as antiepileptic agents. jptcp.com The binding affinities were calculated to quantify the strength of the ligand-receptor interaction. The results indicated that different substituents on the pyrrolidine nitrogen lead to varied binding energies, highlighting the importance of this position for target interaction. jptcp.com

| Compound | Binding Affinity (kcal/mol) vs. 4COF Receptor |

| 2-(pyrrolidine-1-yl)ethan-1-amine | -3.7 |

| 1-butyl-1H-pyrrolidine | -3.6 |

| 2-(1H-pyrrolidine-yl)ethan-1-ol | -3.6 |

| 1-propyl-H-pyrrolidine | -3.4 |

| 1H-pyrrolidine-1-carbonitrile | -3.2 |

Data sourced from a study on pyrrolidine derivatives with GABA–ergic activities. jptcp.com

In other research, molecular docking of pyrrolidine-based compounds confirmed their ability to bind to the dihydrofolate reductase (DHFR) active site (PDB ID: 4DFR), suggesting potential anticancer activity. researchgate.net Similarly, docking simulations have been performed to investigate the binding of new heterocyclic derivatives containing pyrazole (B372694) and pyridine (B92270) moieties against the cyclooxygenase-2 (COX-2) enzyme, with the results aligning with in vitro anti-inflammatory evaluations. mdpi.com These studies typically analyze interactions such as hydrogen bonds and hydrophobic contacts between the ligand and key amino acid residues in the active site, like Tyr355 and Arg120 in the case of COX-2. researchgate.net

Structure-Activity Relationship (SAR) Studies Guiding Compound Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrrolidine-containing molecules, SAR studies have provided critical insights for optimizing potency and selectivity. unipa.itsemanticscholar.orgic.ac.uk

One SAR study on pyrrolidine derivatives designed as cholinesterase inhibitors revealed that the nature of substituents on a terminal phenyl ring significantly impacts potency. researchgate.net It was found that derivatives bearing an electron-withdrawing group (EWG) exhibited greater inhibitory activity against acetylcholinesterase (AChE) than those with electron-donating groups (EDGs). researchgate.net For example, compounds with EWGs showed IC50 values below 1 µM, comparable to the reference drug donepezil. researchgate.net

In a different context, SAR analysis of YC-1 analogs for antiplatelet activity demonstrated the importance of specific structural features. nih.gov Key findings from this research are summarized below.

| Position | Modification | Effect on Antiplatelet Activity |

| R¹ | Conversion of the 1-benzyl group to a hydrogen atom | Significantly reduced activity |

| R² | Conversion of an alcohol group to an ether | Considerably increased activity |

| R² | Substitution with an amine | Enhanced inhibitory activity against thrombin- and PAF-induced aggregation |

SAR findings for YC-1 analogs highlight the sensitivity of biological activity to minor structural changes. nih.gov

These studies guide rational drug design by identifying pharmacophoric features and regions of the molecule that can be modified to enhance biological effects. rsc.org For instance, understanding that an aromatic ring at the R¹ position is crucial for a broad spectrum of antiplatelet activity allows chemists to focus on modifying other parts of the molecule while retaining this key feature. nih.gov

Theoretical Calculations of Electronic Structure and Reactivity Profiles

Theoretical calculations, primarily using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. These studies provide insights into molecular structure, stability, and reactivity. nih.gov

DFT calculations at the B3LYP/6-31G* level of theory have been used to investigate the electronic structures and geometries of related molecules, such as 1-phenylpyrrolidinofullerenes. uobasrah.edu.iq Such studies can determine the relative stability of different isomers. For example, in a study of bis-selenocyanato-phenyl pyrrolidinofullerenes, the ortho isomer was predicted to be the most stable, being lower in energy than the meta and para isomers by 4.15 kcal/mol and 6.08 kcal/mol, respectively. uobasrah.edu.iq These energy differences suggest that the ortho isomer would be the dominant form in an experimental setting. uobasrah.edu.iq

Calculated Relative Energies of Isomers

| Isomer | Relative Energy (kcal/mol) |

|---|---|

| Ortho | 0.00 |

| Meta | 4.15 |

Data from DFT B3LYP/6-31G calculations on 1-(bis-selenocyanato-phenyl) pyrrolidinofullerenes.* uobasrah.edu.iq

Furthermore, computational methods are used to determine global reactivity descriptors derived from the energies of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. asrjetsjournal.org The mapping of the molecular electrostatic potential (MEP) is another valuable tool, as it identifies the electron-rich and electron-poor regions of a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. asrjetsjournal.orgmdpi.com

Analytical and Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of (R)-1-Phenylpyrrolidin-3-ol.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide a wealth of information. The aromatic protons on the phenyl group typically appear in the downfield region of the spectrum, a characteristic of protons in an electron-withdrawing environment. The protons on the pyrrolidine (B122466) ring and the hydroxyl proton exhibit distinct signals that are crucial for confirming the cyclic structure and the presence of the hydroxyl group.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 1: Representative ¹H NMR Spectral Data for 1-Phenylpyrrolidin-3-ol Derivatives

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| CH-OH | 4.4 - 4.6 | Multiplet |

| N-CH₂ | 3.2 - 3.8 | Multiplet |

| CH₂ (pyrrolidine ring) | 1.9 - 2.5 | Multiplet |

| OH | 1.5 - 3.0 (variable) | Broad Singlet |

Table 2: Representative ¹³C NMR Spectral Data for 1-Phenylpyrrolidin-3-ol Derivatives

| Carbon | Chemical Shift (δ, ppm) Range |

| Aromatic C (quaternary) | 145 - 150 |

| Aromatic CH | 110 - 130 |

| C-OH | 65 - 75 |

| N-CH₂ | 45 - 55 |

| CH₂ (pyrrolidine ring) | 30 - 40 |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₃NO, the expected monoisotopic mass is approximately 163.0997 g/mol .

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. Common fragmentation pathways for this compound are expected to involve the cleavage of the pyrrolidine ring and the loss of the hydroxyl group or a water molecule.

Table 3: Predicted m/z Values for Major Fragments of 1-Phenylpyrrolidin-3-ol

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M+H]⁺ | 164.1070 | - |

| [M]⁺ | 163.0992 | - |

| [M-H₂O]⁺ | 145.0886 | H₂O |

| [C₆H₅N(CH₂)₂]⁺ | 118.0651 | C₂H₅O |

| [C₆H₅NH₂]⁺ | 93.0573 | C₄H₆O |

| [C₆H₅]⁺ | 77.0390 | C₄H₈NO |

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule, such as the phenyl group and the pyrrolidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.

For this compound, the key functional groups are the hydroxyl (-OH) group, the tertiary amine (C-N) within the pyrrolidine ring, and the aromatic phenyl group (C=C and C-H bonds).

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N (amine) | 1020 - 1250 | Stretching |

| C-O (alcohol) | 1000 - 1260 | Stretching |

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group, while the various C-H and C=C stretching vibrations confirm the presence of both aliphatic and aromatic components.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecule's absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform X-ray crystallography, a single crystal of this compound of suitable quality is required. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Future Directions and Research Opportunities

Green Chemistry Approaches for Sustainable Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.netnih.gov Future research on (R)-1-Phenylpyrrolidin-3-ol is geared towards developing more sustainable synthetic routes that are both economically viable and environmentally benign.

Key areas of focus include:

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and green alternative to traditional chemical synthesis. For instance, the bacterium Sphingomonas sp. HXN-200 has been shown to be a highly active and easy-to-handle biocatalyst for the regio- and stereoselective hydroxylation of N-protected pyrrolidines to produce both (R)- and (S)-3-hydroxypyrrolidines. nih.govresearchgate.net This method avoids harsh reagents and can often be performed in aqueous media under mild conditions. Future work will likely focus on discovering and engineering new enzymes with enhanced activity and specificity for producing chiral pyrrolidinols.

Catalytic Hydrogenation: Asymmetric hydrogenation of prochiral substrates is a powerful tool for establishing stereocenters. Research into novel, highly efficient metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) can lead to greener processes by reducing catalyst loading and enabling reactions under milder conditions. organic-chemistry.orgmdpi.com

Use of Greener Solvents: A significant trend in green chemistry is the replacement of volatile and hazardous organic solvents. unibo.it Research is exploring the use of alternatives like water, supercritical fluids, or deep eutectic solvents (DESs) for the synthesis of chiral pyrrolidines. researchgate.net For example, 1,3-dipolar cycloaddition reactions to form the pyrrolidine (B122466) ring have been successfully carried out in ionic liquids, which can often be recycled. mdpi.com

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, efficiency, and scalability over traditional batch synthesis. Applying flow chemistry to the synthesis of this compound and its derivatives can lead to higher yields, better process control, and reduced waste generation.

Exploration of Novel Reactivity and Transformation Pathways

The this compound molecule possesses multiple reactive sites that can be exploited to create a wide array of new chemical entities. Future research will continue to explore its synthetic versatility.

1,3-Dipolar Cycloaddition Reactions: The pyrrolidine ring is frequently synthesized via 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile. nih.govresearchgate.net This method allows for the stereoselective construction of the pyrrolidine core with various substituents. nih.gov Exploring new combinations of dipoles and dipolarophiles can lead to novel pyrrolidine structures with unique substitution patterns.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy for modifying organic molecules. Recent advances in transition-metal catalysis have enabled the intramolecular amination of unactivated C(sp3)-H bonds to form pyrrolidines. organic-chemistry.org Applying these methods to derivatives of this compound could provide direct pathways to complex, polycyclic structures.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening and rearrangement reactions of the pyrrolidine scaffold can provide access to different heterocyclic systems or acyclic chiral building blocks, further expanding the synthetic utility of this compound.

The table below summarizes some established transformation pathways used in the synthesis of pyrrolidine derivatives.

| Reaction Type | Description | Key Features |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form a pyrrolidine ring. nih.govresearchgate.net | High stereoselectivity, allows for diverse substitutions. nih.gov |

| Intramolecular C-H Amination | Direct formation of a C-N bond via activation of a C-H bond to close the pyrrolidine ring. organic-chemistry.org | High atom economy, avoids pre-functionalization. |

| Reductive Amination | Cyclization/reduction cascade of amino acids or other precursors to form the pyrrolidine ring. mdpi.com | Often uses metal catalysts, can be stereoselective. |

| Mitsunobu Reaction | Inversion of stereochemistry at the hydroxyl group or substitution with other nucleophiles. mdpi.com | Reliable method for stereochemical manipulation. |

Design and Synthesis of Advanced Pyrrolidine Derivatives for Specific Applications

This compound is a valuable chiral building block for the synthesis of biologically active molecules. chemimpex.com Future research will focus on the rational design and synthesis of advanced derivatives for targeted applications, particularly in medicine.

Androgen Receptor (AR) Antagonists: Derivatives of 3-aryl-3-hydroxy-1-phenylpyrrolidine have been designed and synthesized as novel androgen receptor antagonists. These compounds have shown potential therapeutic efficacy against castration-resistant prostate cancer (CRPC). nih.gov For example, strategic placement of substituents on the pyrrolidine ring and the phenyl groups led to compound 54 , which exhibited potent antitumor effects in preclinical models. nih.gov

RORγt Inverse Agonists: Through structure-based design, a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones were developed as selective inverse agonists for the Retinoic acid-related Orphan Receptor γt (RORγt). nih.gov These compounds are being investigated for the treatment of autoimmune diseases like psoriasis. Optimization of this scaffold led to the discovery of compound 26 , which demonstrated dose-dependent inhibition of IL-17 production in mouse models. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidine scaffolds are key components in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS), which is a target for various neurological disorders. nih.gov

Other Therapeutic Targets: The pyrrolidine scaffold is present in a wide range of approved drugs and clinical candidates. researchgate.netresearchgate.net The versatility of this compound allows for its incorporation into structures targeting diverse biological pathways, including chemokine receptors (e.g., CXCR4 antagonists for antimetastatic activity) and various enzymes and G-protein coupled receptors. nih.govmdpi.com

The table below highlights examples of advanced pyrrolidine derivatives and their applications.

| Derivative Class | Target Application | Example Compound | Research Finding |

| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Castration-Resistant Prostate Cancer | Compound 54 | Showed potent antitumor effects in a mouse xenograft model of CRPC. nih.gov |

| Phenyl (3-phenylpyrrolidin-3-yl)sulfones | Autoimmune Diseases (e.g., Psoriasis) | Compound 26 | Orally active RORγt inverse agonist that inhibited IL-17 production. nih.gov |

| (S)-Pyrrolidines | Cancer Metastasis | Compound 51a | Demonstrated excellent binding affinity to the CXCR4 receptor (IC50 = 79 nM). nih.gov |

High-Throughput Screening of Synthetic Libraries Derived from this compound

To accelerate the discovery of new bioactive compounds, modern drug discovery relies heavily on high-throughput screening (HTS). pathogen-ri.eu this compound serves as an excellent starting scaffold for the creation of diverse chemical libraries for HTS campaigns.

Combinatorial Chemistry: By leveraging the reactivity of the pyrrolidine nitrogen and the C-3 hydroxyl group, combinatorial libraries of derivatives can be rapidly synthesized. For example, a "one-bead-one-compound" (OBOC) library approach can be used to generate millions of unique peptidyl or small-molecule derivatives attached to solid supports for screening. nih.gov

Library Design: Libraries can be designed to explore specific chemical spaces or target particular protein families. The three-dimensional nature of the pyrrolidine ring allows for the creation of sp³-rich compounds, which are increasingly sought after in drug discovery for their potential to access novel biological targets. nih.govresearchgate.net

Screening and Hit Identification: These libraries can then be screened against a multitude of biological targets to identify "hits"—compounds that exhibit a desired activity. nih.govthermofisher.com Subsequent optimization of these initial hits, often guided by structure-activity relationship (SAR) studies, can lead to the development of potent and selective lead compounds for new therapeutics. nih.gov The integration of HTS with the synthetic versatility of this compound provides a powerful platform for discovering next-generation drugs and chemical probes.

Q & A

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

- Methodology :

- LC-MS monitoring : Track reaction intermediates in real-time to identify off-pathway species.

- Isotopic labeling : Use ¹³C-labeled starting materials to trace carbon migration in side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.